molecular formula C8H14F3N B13330233 4-(Trifluoromethyl)cycloheptan-1-amine

4-(Trifluoromethyl)cycloheptan-1-amine

Cat. No.: B13330233
M. Wt: 181.20 g/mol
InChI Key: IVPFJTHFLFUUHY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cycloheptan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cycloheptane ring with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cycloheptan-1-amine typically involves the introduction of a trifluoromethyl group into a cycloheptane ring followed by amination. One common method involves the use of trifluoroacetyl chloride and cycloheptanone as starting materials. The reaction proceeds through the formation of a trifluoromethyl ketone intermediate, which is then reduced to the corresponding alcohol and subsequently converted to the amine via reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cycloheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated amides, sulfonamides, and various fluorinated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

4-(Trifluoromethyl)cycloheptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cycloheptan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cycloheptan-1-amine
  • 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
  • Trifluoromethyl ketimines

Uniqueness

4-(Trifluoromethyl)cycloheptan-1-amine is unique due to its specific combination of a trifluoromethyl group and a cycloheptane ring with an amine functional group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

4-(trifluoromethyl)cycloheptan-1-amine

InChI

InChI=1S/C8H14F3N/c9-8(10,11)6-2-1-3-7(12)5-4-6/h6-7H,1-5,12H2

InChI Key

IVPFJTHFLFUUHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1)N)C(F)(F)F

Origin of Product

United States

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